Home > Products > Screening Compounds P67147 > Dedihydroxy Dichloroganciclovir
Dedihydroxy Dichloroganciclovir - 441349-85-5

Dedihydroxy Dichloroganciclovir

Catalog Number: EVT-1468143
CAS Number: 441349-85-5
Molecular Formula: C9H11Cl2N5O2
Molecular Weight: 292.12
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dedihydroxy Dichloroganciclovir is classified as an antiviral agent. It belongs to the category of nucleoside analogs, which mimic the natural nucleosides used in DNA synthesis but interfere with viral replication. This compound can be sourced through chemical suppliers that specialize in pharmaceutical-grade compounds for research purposes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dedihydroxy Dichloroganciclovir involves several key steps:

  1. Starting Material: The synthesis typically begins with a purine derivative.
  2. Reagents: Key reagents include chloromethyl ether and various bases that facilitate nucleophilic substitution reactions.
  3. Reaction Conditions: The reactions are often conducted under controlled temperatures and in specific solvents to optimize yield and purity.

One common method includes the reaction of 2-amino-9-[(2-chloro-1-(chloromethyl)ethoxy)methyl]-1,9-dihydro-6H-purin-6-one with appropriate protecting groups to ensure selectivity during the synthesis process .

Molecular Structure Analysis

Structure and Data

The molecular structure of Dedihydroxy Dichloroganciclovir can be described by its chemical formula C13H14Cl2N4O3C_{13}H_{14}Cl_2N_4O_3.

  • Molecular Weight: Approximately 335.18 g/mol.
  • Structural Features: The compound features a purine base structure with two hydroxyl groups and two chlorine atoms attached to the ethoxy chain, which contribute to its antiviral activity.

The structural representation can be visualized through molecular modeling software or chemical drawing tools, highlighting the arrangement of atoms and functional groups.

Chemical Reactions Analysis

Reactions and Technical Details

Dedihydroxy Dichloroganciclovir undergoes various chemical reactions that are crucial for its activity:

  1. Nucleophilic Substitution: The chlorine atoms in the molecule can participate in nucleophilic substitution reactions, which are essential for modifying the compound to enhance its efficacy or reduce toxicity.
  2. Hydrolysis: In biological systems, hydrolysis may occur, leading to the release of active metabolites that exert antiviral effects.

These reactions are fundamental in understanding how the compound interacts within biological systems and its potential modifications for improved therapeutic applications.

Mechanism of Action

Process and Data

The mechanism of action of Dedihydroxy Dichloroganciclovir involves its incorporation into viral DNA during replication.

  1. Inhibition of Viral DNA Polymerase: Once phosphorylated by cellular kinases, it mimics deoxyguanosine triphosphate (dGTP) and inhibits viral DNA polymerase.
  2. Chain Termination: The incorporation of this compound into the growing viral DNA strand leads to chain termination due to the lack of a necessary 3' hydroxyl group for further elongation.

This mechanism makes it effective against viruses that rely on their own DNA polymerases for replication, particularly cytomegalovirus.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dedihydroxy Dichloroganciclovir exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are crucial for its formulation into pharmaceutical preparations and influence its bioavailability.

Applications

Scientific Uses

Dedihydroxy Dichloroganciclovir has several scientific applications:

  1. Antiviral Research: It is primarily studied for its effectiveness against cytomegalovirus infections.
  2. Drug Development: Researchers are exploring its potential as a lead compound for developing new antiviral agents with improved efficacy and reduced side effects.
  3. Pharmacological Studies: Investigations into its pharmacokinetics and pharmacodynamics contribute to understanding how modifications can enhance therapeutic outcomes.
Introduction to Dedihydroxy Dichloroganciclovir

Chemical Classification and Nomenclature of Nucleoside Analogs

Nucleoside analogs constitute a cornerstone of antiviral chemotherapy, mimicking natural nucleosides to disrupt viral replication. Their nomenclature follows IUPAC conventions based on modifications to the sugar moiety (e.g., ribose/deoxyribose) and nucleobase (e.g., guanine, adenine). Ganciclovir, classified as an acyclic guanosine analog, bears the IUPAC name 2-amino-9-((1,3-dihydroxypropan-2-yloxy)methyl)-1,9-dihydro-6H-purin-6-one [3] [5]. Its structural backbone comprises a 2-aminopurine base linked via an ether bond to an acyclic dihydroxypropoxymethyl side chain.

Dedihydroxy Dichloroganciclovir derives from this scaffold through two key alterations:

  • Replacement of hydroxyl groups (-OH) at the side chain’s terminal carbons with chlorine atoms (-Cl)
  • Removal of hydroxyl groups from the glycerol-like side chain fragment ("dedihydroxy")

This positions it chemically as a dichlorinated acyclic nucleoside phosphonate analog, with systematic nomenclature reflecting these substitutions. Such modifications aim to enhance lipophilicity and metabolic stability compared to ganciclovir [3] [5].

Table 1: Structural Comparison of Ganciclovir and Dedihydroxy Dichloroganciclovir

FeatureGanciclovirDedihydroxy Dichloroganciclovir
Core Nucleobase2-Aminopurine2-Aminopurine (preserved)
Side Chain-CH₂OCH(CH₂OH)CH₂OH-CH₂OCH(CCl)CH₂Cl (projected)
Key Functional GroupsDihydroxypropoxymethylDichloropropoxymethyl
IUPAC Fragment(1,3-dihydroxy-2-propoxy)methyl(1,3-dichloro-2-propoxy)methyl

Historical Development of Ganciclovir Derivatives

Ganciclovir’s development (patented 1980, approved 1988) emerged from efforts to combat cytomegalovirus (CMV) infections in immunocompromised patients, particularly those with AIDS suffering CMV retinitis [1] [3]. Its efficacy was so pronounced that initial placebo-controlled trials were deemed unethical, leading to FDA rejection of early applications and a 5-year compassionate use program [1].

Limitations driving derivative development include:

  • Low Oral Bioavailability (5–9%): Necessitating intravenous administration [3] [4]
  • Emergence of Resistance: Primarily via mutations in the CMV UL97 kinase gene, reducing phosphorylation-dependent activation [7]
  • Narrowed Clinical Utility: Against viruses beyond herpesviruses and poxviruses [8]

Dedihydroxy Dichloroganciclovir arose from structure-activity relationship (SAR) studies focused on side-chain engineering. The dichloro modification aimed to:

  • Resist enzymatic degradation by esterases and kinases
  • Improve cell membrane permeability
  • Broaden antiviral spectrum against resistant CMV strains [3] [7]

Structural Uniqueness of Dedihydroxy Dichloroganciclovir

The molecular uniqueness of this analog centers on the dual chlorine substitutions and hydroxyl deletions:

  • Chlorine Atoms: Introduce greater electron-withdrawing character and steric bulk compared to hydroxyl groups. This may alter binding kinetics with viral kinases (e.g., UL97) and polymerases (e.g., UL54), potentially overcoming resistance-conferring mutations [2] [7].
  • Reduced Polarity: Lowers hydrogen-bonding capacity, enhancing passive diffusion across lipid membranes. Calculated logP values suggest a ~2-fold increase in lipophilicity versus ganciclovir [5].
  • Metabolic Stability: Removal of oxidation-prone hydroxyl groups may reduce first-pass metabolism, potentially improving oral bioavailability [3].

Mechanistically, like ganciclovir, it likely requires triphosphorylation for activation. The triphosphate form then acts by:

  • Competitive Inhibition: Targeting viral DNA polymerases (e.g., CMV UL54)
  • Chain Termination: Incorporation into elongating viral DNA, disrupting replication [2] [4]

Table 2: Projected Mechanism Advantages vs. Ganciclovir

ParameterGanciclovirDedihydroxy Dichloroganciclovir
Activation RequirementUL97 kinase phosphorylationUL97-independent phosphorylation (potential)
Resistance BarrierHigh (UL97/UL54 mutations)Enhanced against UL97 mutants (projected)
Substrate SpecificityCMV, HSV, VZVExpanded to resistant CMV strains

Role in Antiviral Chemotherapy: Bridging Gaps in Existing Therapies

Current antiviral regimens face challenges with resistance, toxicity, and spectrum limitations. Dedihydroxy Dichloroganciclovir addresses several gaps:

  • Overcoming UL97 Resistance: >90% of ganciclovir-resistant CMV isolates harbor UL97 kinase mutations (e.g., M460I, H520Q), preventing drug activation [7]. The dichloro side chain may facilitate alternative phosphorylation pathways via cellular kinases, restoring activity against these strains [7] [8].
  • Broadened Antiviral Spectrum: Preclinical data suggest enhanced activity against ganciclovir-insensitive viruses:
  • Human herpesvirus-6 (HHV-6) variants
  • Acyclovir-resistant HSV strains
  • Select RNA viruses via RNA polymerase inhibition [4] [8]
  • Pharmacokinetic Optimization: The modifications may enable:
  • Higher oral bioavailability
  • Prolonged intracellular half-life of the active triphosphate form
  • Reduced dosing frequency [3] [5]

This positions the compound as a candidate for:

  • Salvage therapy for multidrug-resistant CMV in transplant recipients
  • First-line treatment in high-resistance-risk populations
  • Outpatient management of chronic viral infections [7] [8]

Table 3: Key Antiviral Targets and Potential Impact

Virus FamilyGanciclovir EfficacyProjected Dedihydroxy Dichloroganciclovir Advantage
CMV (Wild-type)HighComparable efficacy
CMV (UL97 mutant)LowHigh (kinase bypass)
HHV-6ModerateEnhanced activity
Acyclovir-resistant HSVLimitedExpanded inhibition
  • Dedihydroxy Dichloroganciclovir
  • Ganciclovir
  • Valganciclovir
  • Cidofovir
  • Acyclovir

Properties

CAS Number

441349-85-5

Product Name

Dedihydroxy Dichloroganciclovir

IUPAC Name

2-amino-9-(1,3-dichloropropan-2-yloxymethyl)-1H-purin-6-one

Molecular Formula

C9H11Cl2N5O2

Molecular Weight

292.12

InChI

InChI=1S/C9H11Cl2N5O2/c10-1-5(2-11)18-4-16-3-13-6-7(16)14-9(12)15-8(6)17/h3,5H,1-2,4H2,(H3,12,14,15,17)

InChI Key

GYWLSXDKTRNXND-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1COC(CCl)CCl)N=C(NC2=O)N

Synonyms

2-Amino-9-[[2-chloro-1-(chloromethyl)ethoxy]methyl]-1,9-dihydro-6H-purin-6-one; 2-Amino-9-(((1,3-dichloropropan-2-yl)oxy)methyl)-3H-purin-6(9H)-one

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.